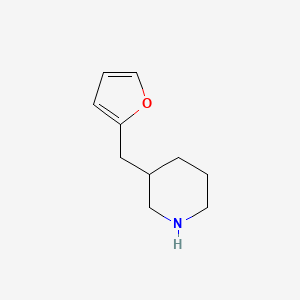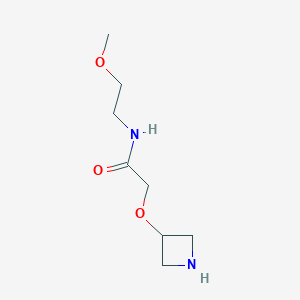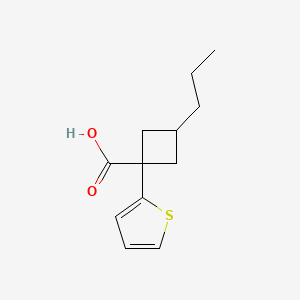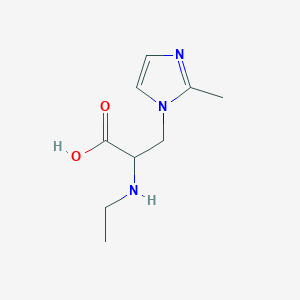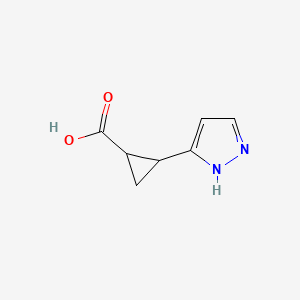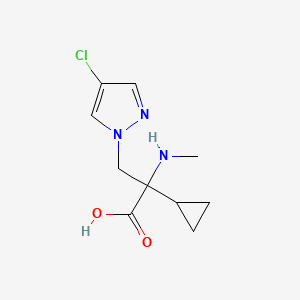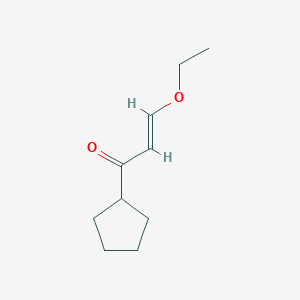
1-Cyclopentyl-3-ethoxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-ethoxyprop-2-en-1-one is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclopentyl group attached to a prop-2-en-1-one backbone, with an ethoxy group at the third position
Métodos De Preparación
The synthesis of 1-Cyclopentyl-3-ethoxyprop-2-en-1-one can be achieved through several routes. One common method involves the Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Análisis De Reacciones Químicas
1-Cyclopentyl-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: This compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-Cyclopentyl-3-ethoxyprop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
1-Cyclopentyl-3-ethoxyprop-2-en-1-one can be compared with similar compounds such as cyclopentenone and cyclohexenone. These compounds share structural similarities but differ in their chemical properties and reactivity. For instance, cyclopentenone contains a five-membered ring with a ketone group, while cyclohexenone has a six-membered ring. The unique combination of the cyclopentyl and ethoxy groups in this compound distinguishes it from these related compounds and may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(E)-1-cyclopentyl-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-12-8-7-10(11)9-5-3-4-6-9/h7-9H,2-6H2,1H3/b8-7+ |
Clave InChI |
OZGFQYLRJHEZMB-BQYQJAHWSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C1CCCC1 |
SMILES canónico |
CCOC=CC(=O)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


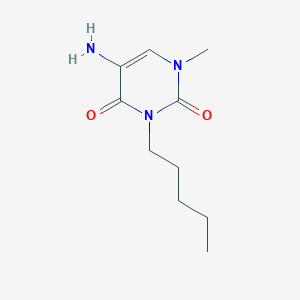
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
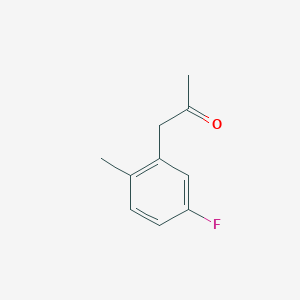
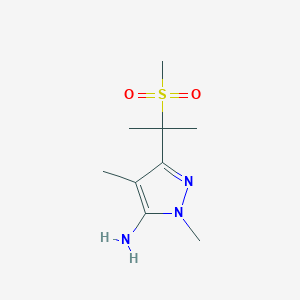
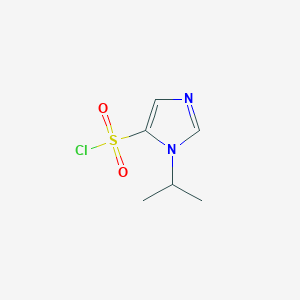
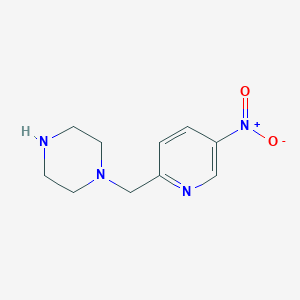
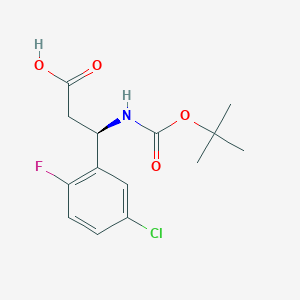
![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)
